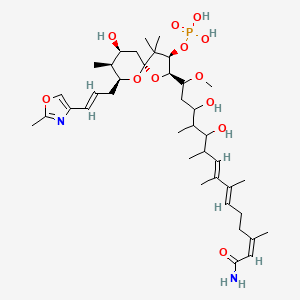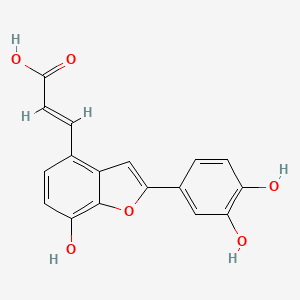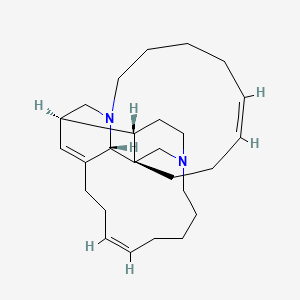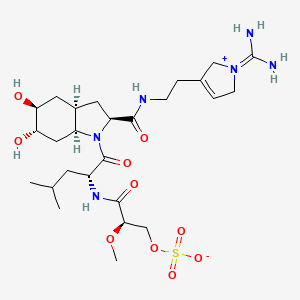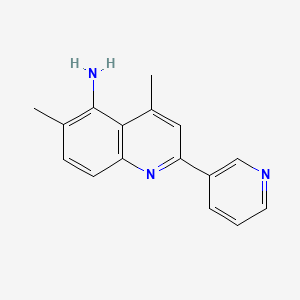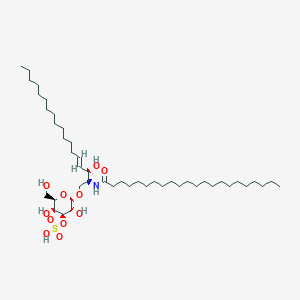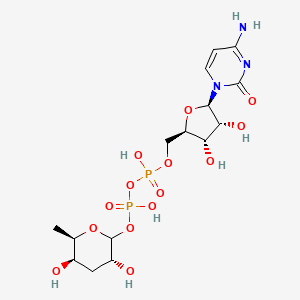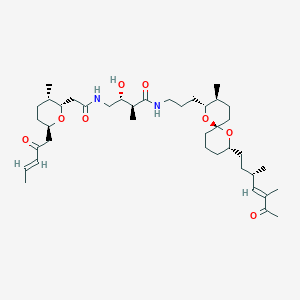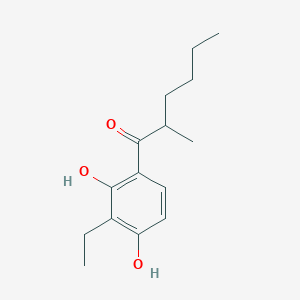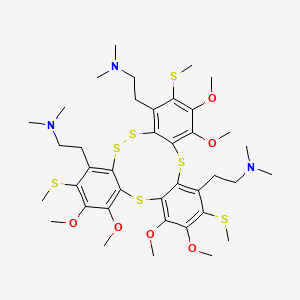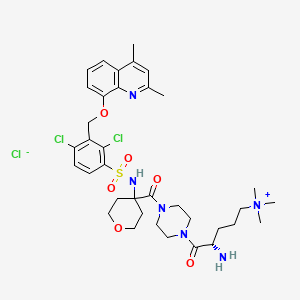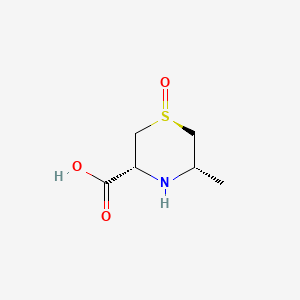
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol. This compound is known for its unique structure, which includes a thiomorpholine ring with a carboxylic acid group and a methyl group, along with an oxide functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide typically involves the reaction of thiomorpholine derivatives with appropriate oxidizing agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide involves its interaction with specific molecular targets and pathways. The compound’s oxide group can participate in redox reactions, influencing cellular processes and signaling pathways. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the methyl and oxide groups, resulting in different chemical properties.
5-Methylthiomorpholine-3-carboxylic acid: Similar structure but without the oxide group.
Thiomorpholine-3-carboxylic acid 1-oxide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
3-Methyl-1,4-thiazane-5-carboxylic acid-1-oxide is unique due to the presence of both the methyl and oxide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
455-41-4 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(1S,3R,5S)-5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-,11-/m0/s1 |
InChI Key |
JYMHODZXTIGVPA-ANYMCVJYSA-N |
SMILES |
CC1CS(=O)CC(N1)C(=O)O |
Isomeric SMILES |
C[C@H]1C[S@](=O)C[C@H](N1)C(=O)O |
Canonical SMILES |
CC1CS(=O)CC(N1)C(=O)O |
Synonyms |
3-methyl-1,4-thiazane-5-carboxylic acid-1-oxide cycloalliin cycloallin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


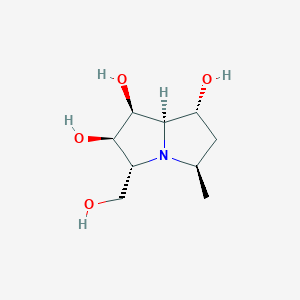
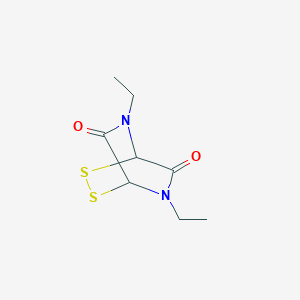
![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)
